molecular formula C20H24N2O5S B11226642 6-methyl-4-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226642
M. Wt: 404.5 g/mol
InChI Key: FURKQMMSBUIGJE-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a methanesulfonyl group, and a propan-2-yloxy phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boronic acids and esters, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The benzoxazine ring can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to the formation of sul

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-13(2)26-16-8-6-15(7-9-16)21-20(23)19-12-22(28(4,24)25)17-11-14(3)5-10-18(17)27-19/h5-11,13,19H,12H2,1-4H3,(H,21,23)

InChI Key

FURKQMMSBUIGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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